molecular formula C17H11ClN2OS B2987390 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-80-1

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2987390
M. Wt: 326.8
InChI Key: BFAUBWZRMMWRKG-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide and related benzothiazole derivatives have demonstrated significant potential in cancer research. For example, the synthesis and evaluation of indapamide derivatives, closely related to the chemical structure of interest, have shown promising pro-apoptotic activity against melanoma cell lines. One compound, in particular, demonstrated significant growth inhibition of the MDA–MB-435 melanoma cell line at relatively low concentrations, suggesting its potential as an anticancer agent. Furthermore, these compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoforms, which play critical roles in cancer progression and metastasis, indicating a multifaceted approach to cancer therapy (Ö. Yılmaz et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives, including compounds with structural similarities to N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have shown a wide range of biological activities. These compounds have been studied for their antimicrobial properties against various bacterial and fungal strains, indicating their potential in treating infectious diseases. Additionally, some derivatives have exhibited marked anti-inflammatory activity, which could be beneficial in developing treatments for chronic inflammatory conditions (A. Zablotskaya et al., 2013).

Antibacterial Studies

Further research into benzothiazole derivatives has revealed their antibacterial efficacy. Studies have shown that compounds like N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, closely related to our compound of interest, possess significant antibacterial activities against a range of microorganisms, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings highlight the potential of benzothiazole derivatives in developing new antibacterial agents (L. N. Obasi et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also found applications outside of biomedical research, such as in the field of corrosion science. Studies have demonstrated that these compounds can serve as effective corrosion inhibitors for metals in acidic environments, suggesting their potential in industrial applications to protect metals from corrosion, thereby extending their service life (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c1-2-11-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-7-4-3-5-8-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAUBWZRMMWRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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